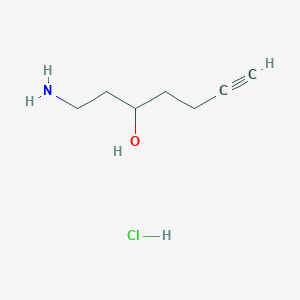

1-Aminohept-6-yn-3-ol hydrochloride

描述

Historical Perspectives on Amino Alcohol and Alkyne Scaffolds in Chemical Research

Amino alcohols and alkynes are foundational functional groups in organic chemistry, each with a rich history and profound impact on the synthesis of valuable molecules. Amino alcohols, which contain both an amine and a hydroxyl group, are crucial components of many biologically active compounds and have been extensively used as chiral auxiliaries and ligands in asymmetric synthesis. alfa-chemistry.comacs.org Their ability to form hydrogen bonds and coordinate with metal centers makes them indispensable in catalysis and medicinal chemistry. um.edu.my For instance, 1,3-amino alcohols are key structural motifs in various natural products and have been instrumental as building blocks for pharmacologically active compounds. acs.org

Alkynes, characterized by a carbon-carbon triple bond, are highly versatile intermediates in organic synthesis. openaccesspub.org Their linear geometry and the reactivity of the π-bonds allow for a wide array of chemical transformations, including addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. openaccesspub.orgnumberanalytics.com The terminal alkyne, in particular, is a valuable handle for "click" chemistry, a powerful tool for bioconjugation and materials science. rsc.org Propargylamines, which feature an amino group adjacent to an alkyne, are a prominent class of compounds that have been studied since the mid-20th century and are precursors to numerous heterocyclic compounds and pharmaceuticals, including treatments for neurodegenerative diseases. kcl.ac.uk

Structural Significance of 1-Aminohept-6-yn-3-ol (B15268993) Hydrochloride as a Multifunctional Building Block

1-Aminohept-6-yn-3-ol hydrochloride is an organic compound with the molecular formula C₇H₁₄ClNO. smolecule.com It integrates three key functional groups into a single, linear carbon chain: a primary amino group, a secondary hydroxyl group, and a terminal alkyne. This unique combination makes it a highly valuable multifunctional building block in organic synthesis. alfa-chemistry.comhilarispublisher.com The presence of these distinct reactive sites allows for selective and sequential chemical modifications, providing a pathway to complex molecular structures.

The amino group can undergo acylation to form amides or alkylation to produce secondary, tertiary, or quaternary amines. smolecule.com The hydroxyl group can participate in nucleophilic substitution reactions or be oxidized to a ketone. smolecule.com The terminal alkyne is amenable to a variety of transformations, including Sonogashira coupling, click reactions, and hydration to form a methyl ketone. The hydrochloride salt form of the compound enhances its solubility in aqueous media, which can be advantageous in certain reaction conditions and for biological applications. smolecule.com

Current State of Research and Underexplored Facets of this compound

Current research on this compound and structurally related compounds primarily focuses on their application as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and biochemical fields. smolecule.com For example, amino alcohols are known to exhibit antimicrobial and antiviral properties, and some analogs are being investigated for their neuroprotective effects. smolecule.com The propargylamine (B41283) motif, a key feature of this molecule, is found in drugs used to treat Parkinson's and Alzheimer's diseases. kcl.ac.uk

Despite its potential, many facets of this compound's reactivity and applications remain underexplored. Systematic studies on the diastereoselective synthesis of this compound and the selective functionalization of its different reactive sites are limited. Furthermore, its potential as a monomer in polymer synthesis or as a scaffold for the creation of chemical libraries for drug discovery has not been fully realized. The development of novel catalytic systems for the selective transformation of one functional group in the presence of the others represents a significant area for future investigation.

Overview of Research Objectives and Scope for this compound

Future research on this compound is poised to expand into several key areas. A primary objective is the development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of the compound. This would be crucial for its application in asymmetric synthesis and for the preparation of chiral drugs.

Another significant research direction is the exploration of its utility in multicomponent reactions, where its three functional groups could be leveraged to rapidly generate molecular complexity in a single step. rsc.orgnih.gov Investigating its role in the synthesis of novel heterocyclic systems and natural product analogs is also a promising avenue. Furthermore, the unique combination of a hydrophilic amino alcohol portion and a reactive alkyne handle makes it an interesting candidate for the development of bioconjugates and molecular probes for chemical biology research. rsc.org The systematic evaluation of the biological activities of derivatives of this compound could also lead to the discovery of new therapeutic agents. smolecule.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO | smolecule.combiosynth.com |

| Molecular Weight | 163.64 g/mol | biosynth.comnih.gov |

| IUPAC Name | 1-aminohept-6-yn-3-ol;hydrochloride | nih.gov |

| SMILES | C#CCCC(CCN)O.Cl | biosynth.comnih.gov |

| InChI Key | OEWGOWUZHRHUJG-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

1-aminohept-6-yn-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-3-4-7(9)5-6-8;/h1,7,9H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWGOWUZHRHUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Aminohept 6 Yn 3 Ol Hydrochloride and Its Chiral Variants

Linear Synthesis Pathways

Linear synthesis involves the sequential modification of a starting material to build the target molecule step-by-step. A plausible linear route to 1-Aminohept-6-yn-3-ol (B15268993) hydrochloride could commence with a commercially available starting material like 4-pentyn-1-ol.

A hypothetical linear synthesis is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate |

| 1 | Oxidation | PCC, CH₂Cl₂ | 4-Pentynal |

| 2 | Aldol Condensation | Acetone, NaOH | 6-Hept-1-yn-4-en-2-one |

| 3 | Reduction | NaBH₄, MeOH | 6-Hept-1-yn-4-en-2-ol |

| 4 | Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Hept-1-yne-2,4-diol |

| 5 | Selective Protection of Primary Alcohol | TBDMSCl, Imidazole, DMF | 4-(tert-Butyldimethylsilyloxy)hept-1-yn-2-ol |

| 6 | Mesylation | MsCl, Et₃N, CH₂Cl₂ | 4-(tert-Butyldimethylsilyloxy)hept-1-yn-2-yl methanesulfonate |

| 7 | Azide (B81097) Substitution | NaN₃, DMF | 2-Azido-4-(tert-butyldimethylsilyloxy)hept-1-yne |

| 8 | Reduction of Azide | H₂, Pd/C, EtOH | 2-Amino-4-(tert-butyldimethylsilyloxy)hept-1-yne |

| 9 | Deprotection and Salt Formation | HCl in Et₂O | 1-Aminohept-6-yn-3-ol hydrochloride |

This table represents a hypothetical pathway and the specific conditions and yields would require experimental optimization.

Convergent Synthesis Strategies

Convergent syntheses involve the independent synthesis of different fragments of the molecule, which are then combined at a later stage. This approach is often more efficient for complex molecules. For this compound, a convergent strategy could involve the coupling of a protected amino-aldehyde with a metal acetylide.

A representative convergent approach is detailed below:

| Fragment A Synthesis | Reaction | Reagents and Conditions |

| 1 | Protection of Amino Acid | (Boc)₂O, NaOH, Dioxane/H₂O |

| 2 | Reduction to Aldehyde | 1. Ethyl chloroformate, Et₃N 2. NaBH₄, H₂O |

| Fragment B Synthesis | Reaction | Reagents and Conditions |

| 1 | Grignard Reaction | Propargyl bromide, Mg, Et₂O |

| Coupling and Final Steps | Reaction | Reagents and Conditions |

| 1 | Nucleophilic Addition | Propargylmagnesium bromide addition to N-Boc-3-aminopropanal |

| 2 | Deprotection and Salt Formation | HCl in Et₂O |

This table illustrates a conceptual convergent synthesis. The choice of protecting groups and reaction conditions is crucial for the success of this strategy.

Reactivity and Synthetic Transformations of 1 Aminohept 6 Yn 3 Ol Hydrochloride

Reactions Involving the Terminal Alkyne Moiety of 1-Aminohept-6-yn-3-ol (B15268993) Hydrochloride

The terminal alkyne is a highly versatile functional group, amenable to a wide array of transformations, including carbon-carbon bond formation and the synthesis of heterocyclic systems.

Alkyne Functionalization (e.g., Sonogashira coupling, Click Chemistry)

Sonogashira Coupling: The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For 1-aminohept-6-yn-3-ol hydrochloride, a Sonogashira coupling could be envisioned to introduce various aryl or vinyl substituents at the terminus of the heptynyl chain, leading to a diverse range of more complex molecules. The reaction is generally carried out under mild conditions, which would likely be compatible with the alcohol and amine functionalities present in the molecule.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. The terminal alkyne of this compound would be an excellent substrate for this reaction, allowing for its conjugation with a wide variety of azide-containing molecules to form stable triazole linkages. This type of reaction is known for its high yield, mild reaction conditions, and tolerance of a broad range of functional groups.

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Beyond the CuAAC reaction, terminal alkynes can participate in other cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with dipoles such as nitrile oxides or azomethine ylides can lead to the formation of five-membered heterocyclic rings like isoxazoles and pyrrolidines, respectively. These reactions provide powerful methods for the rapid construction of complex heterocyclic scaffolds from simple precursors.

Hydration and Hydroamination Reactions

The terminal alkyne of this compound could undergo hydration reactions, typically catalyzed by mercury, gold, or other transition metal salts, to yield a methyl ketone (7-amino-5-hydroxyheptan-2-one) following Markovnikov's rule. Anti-Markovnikov hydration to form an aldehyde is also possible using specific reagents like hydroboration-oxidation sequences.

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, could proceed either intramolecularly or intermolecularly. Intramolecular hydroamination, if sterically feasible, would lead to the formation of a cyclic enamine or imine, which could be a valuable intermediate for further synthetic elaborations.

Transition Metal-Catalyzed Transformations of the Alkyne Group

The terminal alkyne is a versatile handle for a variety of other transition-metal-catalyzed reactions. These can include reactions like alkyne metathesis for the synthesis of symmetrical or unsymmetrical internal alkynes, or various coupling and cyclization reactions that can lead to a wide range of carbocyclic and heterocyclic structures.

Reactions Involving the Primary Amine Moiety of this compound

The primary amine group in this compound is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The hydrochloride salt form would typically require neutralization with a base to liberate the free amine for these transformations.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The primary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfates, to form secondary and tertiary amines. Reductive amination, a reaction with aldehydes or ketones in the presence of a reducing agent, provides another powerful method for N-alkylation, leading to a wide range of substituted amine products.

N-Acylation: The primary amine can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This reaction is one of the most fundamental and widely used transformations of primary amines and would allow for the introduction of a vast array of acyl groups onto the this compound scaffold.

Due to the absence of specific literature, the following table provides a hypothetical overview of potential reaction products.

| Reactant Class | Reaction Type | Potential Product of 1-Aminohept-6-yn-3-ol |

| Aryl Halide | Sonogashira Coupling | 1-Amino-7-arylhept-6-yn-3-ol |

| Organic Azide (B81097) | CuAAC Click Chemistry | 1-Amino-7-(1-aryl-1H-1,2,3-triazol-4-yl)heptan-3-ol |

| Nitrile Oxide | [3+2] Cycloaddition | 1-Amino-7-(isoxazol-5-yl)heptan-3-ol |

| Water (with catalyst) | Hydration | 7-Amino-5-hydroxyheptan-2-one |

| Alkyl Halide | N-Alkylation | 1-(Alkylamino)hept-6-yn-3-ol |

| Acyl Chloride | N-Acylation | N-(7-hydroxyhept-1-yn-6-yl)acetamide |

Formation of Amides, Ureas, and Carbamates

The primary amino group of this compound is a key site for derivatization to form amides, ureas, and carbamates. These transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Amide Formation: The primary amine can be readily acylated to form amides. This is typically achieved by reaction with an acyl chloride, acid anhydride (B1165640), or a carboxylic acid activated with a coupling agent. To facilitate the reaction, the free amine is usually generated from the hydrochloride salt by treatment with a base. The choice of base and solvent is crucial to avoid side reactions involving the hydroxyl group or the terminal alkyne. For instance, in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), the amine can be selectively acylated. The use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) allows for the direct coupling of carboxylic acids to the amine. tsijournals.comnih.gov

Urea Formation: Ureas are typically synthesized from the primary amine by reaction with an isocyanate. organic-chemistry.orgorganic-chemistry.org The reaction of 1-aminohept-6-yn-3-ol (after neutralization of the hydrochloride) with an appropriate isocyanate would yield the corresponding urea derivative. Another approach involves the reaction of the amine with a carbamoylating agent, such as a carbamoyl chloride or by using reagents like carbonyldiimidazole (CDI) to first form a reactive intermediate that then reacts with the amine. organic-chemistry.org The chemoselectivity of these reactions is generally high for the amine over the alcohol, especially when the amine is in its more nucleophilic free base form.

Carbamate Formation: Carbamates, often used as protecting groups for amines or as linkages in bioactive molecules, can be formed by reacting the primary amine with a chloroformate, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org These reactions are typically performed in the presence of a base to neutralize the liberated acid. The choice of the carbamoylating agent allows for the introduction of various protecting groups that can be selectively removed under different conditions.

| Derivative | Reagent(s) | General Conditions |

| Amide | Acyl chloride or Acid anhydride + Base (e.g., TEA, DIPEA) | Inert solvent (e.g., DCM, THF), 0 °C to RT |

| Amide | Carboxylic acid + Coupling agent (e.g., DCC, EDC) + Catalyst (e.g., DMAP) | Inert solvent (e.g., DCM, DMF), 0 °C to RT |

| Urea | Isocyanate | Inert solvent (e.g., THF, DCM), RT |

| Carbamate | Chloroformate (e.g., Cbz-Cl) or Dicarbonate (e.g., Boc₂O) + Base | Aqueous or organic solvent, 0 °C to RT |

Cyclization Reactions to Nitrogen-Containing Heterocycles

The presence of both an amine and a terminal alkyne in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These intramolecular cyclization reactions can be triggered by various catalysts and reaction conditions, often leading to the formation of five- or six-membered rings. mdpi.comyoutube.com

For instance, under basic conditions, the deprotonated terminal alkyne could potentially undergo an intramolecular nucleophilic attack by the amine to form a cyclic enamine, which could then tautomerize to a more stable imine. The regioselectivity of the cyclization (i.e., the size of the resulting ring) would depend on the reaction conditions and the presence of any catalysts.

Furthermore, transition metal catalysts, such as those based on gold, platinum, or copper, are known to activate the alkyne functionality towards nucleophilic attack. mdpi.com For example, a gold-catalyzed intramolecular hydroamination could lead to the formation of a pyrrolidine or piperidine derivative, depending on the mode of cyclization. The hydroxyl group can also participate in these cyclization reactions, potentially leading to the formation of oxygen-containing heterocycles or influencing the stereochemical outcome of the reaction. The specific heterocyclic product would be highly dependent on the chosen catalyst and reaction parameters.

Amine Protection and Deprotection Strategies

Given the multiple reactive sites in this compound, the selective protection of the amine group is often a necessary step to allow for transformations at the hydroxyl or alkyne functionalities. nih.govnih.gov

Common protecting groups for primary amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base and is stable to a wide range of reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA, or HCl in an organic solvent). The Cbz group, introduced using benzyl chloroformate (Cbz-Cl), is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, which would also reduce the alkyne functionality. This highlights the importance of choosing a protecting group that is orthogonal to the other functional groups present and to the desired subsequent reactions.

Other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, or various sulfonamides, could also be employed depending on the synthetic strategy. The choice of protecting group and the conditions for its introduction and removal must be carefully considered to ensure chemoselectivity and avoid unwanted side reactions.

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine) |

Reactions Involving the Hydroxyl Moiety of this compound

The secondary hydroxyl group in this compound provides another point for synthetic modification, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification: The secondary alcohol can be esterified to form esters. This can be achieved by reaction with an acyl chloride or acid anhydride in the presence of a base. However, to achieve selective O-acylation in the presence of the more nucleophilic primary amine, the amine group must first be protected. ffi.nonih.gov Once the amine is protected (e.g., as a Boc-carbamate), the hydroxyl group can be acylated using standard procedures. Alternatively, direct chemoselective O-acylation of amino alcohols can sometimes be achieved under strongly acidic conditions where the amine is protonated and thus less nucleophilic. ffi.nonih.gov

Etherification: Similarly, the hydroxyl group can be converted into an ether. This is typically done via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. nih.govgoogle.com Again, protection of the amine group is generally required to prevent N-alkylation. The choice of base and solvent is critical to favor O-alkylation over potential side reactions.

Oxidation and Reduction Chemistry of the Alcohol Functionality

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-aminohept-6-yn-3-one. A variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). organic-chemistry.org The chemoselective oxidation of the alcohol in the presence of the primary amine can be challenging. However, certain methods have been developed for the chemoselective oxidation of amino alcohols. elsevierpure.comnih.govnih.gov For example, using a TEMPO-based catalytic system under specific conditions can favor the oxidation of the alcohol over the amine. elsevierpure.comnih.gov

Reduction: While the alcohol is already in a reduced state, the stereochemistry of the hydroxyl group could potentially be inverted through an oxidation-reduction sequence. For instance, oxidation to the ketone followed by a stereoselective reduction using a chiral reducing agent could provide access to the diastereomeric alcohol. Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). organic-chemistry.orgyoutube.com The choice of reducing agent would need to be compatible with the alkyne functionality, as some reducing agents can also reduce alkynes.

Selective Functionalization of the Hydroxyl Group

Achieving selective functionalization of the hydroxyl group in the presence of the primary amine and the terminal alkyne requires careful strategic planning. nih.gov As mentioned, protection of the amine is a common strategy to enable reactions at the hydroxyl group.

Another approach involves the use of enzyme-catalyzed reactions. Lipases, for example, can catalyze the regioselective acylation of polyols, and in some cases, can differentiate between hydroxyl and amino groups.

Furthermore, the relative reactivity of the functional groups can be exploited. For instance, under acidic conditions, the amine is protonated and its nucleophilicity is significantly reduced, allowing for reactions to occur preferentially at the hydroxyl group. ffi.no The choice of solvent can also play a role in modulating the reactivity of the different functional groups.

Cascade and Multicomponent Reactions Utilizing this compound

No published research data is currently available on the use of this compound in cascade or multicomponent reactions.

Advanced Spectroscopic and Chromatographic Characterization of 1 Aminohept 6 Yn 3 Ol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry.

High-Resolution ¹H NMR and ¹³C NMR for Structural Assignment

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for assigning the hydrogen and carbon framework of a molecule. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, allowing for the differentiation of atoms within the molecule.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of 1-Aminohept-6-yn-3-ol (B15268993) hydrochloride in a suitable solvent like deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) would exhibit distinct signals for each unique proton environment. The proton of the terminal alkyne (H-7) is expected to appear as a triplet due to long-range coupling with the adjacent methylene (B1212753) protons (H-5). The proton attached to the carbon bearing the hydroxyl group (H-3) would likely be a multiplet, coupled to the adjacent methylene groups (H-2 and H-4). The protons of the methylene group adjacent to the ammonium (B1175870) group (H-1) would be shifted downfield due to the electron-withdrawing effect of the positively charged nitrogen.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The two sp-hybridized carbons of the alkyne group (C-6 and C-7) would appear at characteristic chemical shifts. The carbon bearing the hydroxyl group (C-3) would be found in the alcohol region of the spectrum, while the carbon adjacent to the amino group (C-1) would also be shifted downfield.

Predicted NMR Data for 1-Aminohept-6-yn-3-ol Hydrochloride:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~3.0 - 3.2 | ~38 - 42 |

| 2 | ~1.8 - 2.0 | ~30 - 34 |

| 3 | ~3.8 - 4.0 | ~65 - 70 |

| 4 | ~1.6 - 1.8 | ~28 - 32 |

| 5 | ~2.2 - 2.4 | ~15 - 20 |

| 6 | - | ~80 - 85 |

| 7 | ~2.5 - 2.7 | ~70 - 75 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for unambiguously assigning the structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5. A weaker, long-range correlation might also be observed between H-5 and the terminal alkyne proton H-7.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, HMBC would show correlations from the protons on C-5 to the alkyne carbons C-6 and C-7, and from the protons on C-2 and C-4 to the alcohol carbon C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. For an acyclic molecule like 1-Aminohept-6-yn-3-ol, NOESY can help determine preferred conformations in solution.

Dynamic NMR Studies for Conformational Analysis

The flexible acyclic chain of 1-Aminohept-6-yn-3-ol allows for rotation around its single bonds, leading to various conformations. libretexts.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide information about the energy barriers between these conformers. By analyzing changes in the line shape of NMR signals with temperature, it is possible to determine the rates of conformational exchange and the relative populations of different conformers. researchgate.net For this molecule, DNMR could be used to study the rotational barriers around the C2-C3 and C3-C4 bonds, which would be influenced by steric interactions and potential intramolecular hydrogen bonding between the hydroxyl and amino groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the ion, as different elemental formulas with the same nominal mass will have slightly different exact masses. libretexts.orgmissouri.edu For this compound (C₇H₁₄ClNO), the exact mass of the protonated molecule [M+H]⁺ (C₇H₁₄NO⁺) can be calculated with high precision, confirming its molecular formula.

Calculated Exact Mass for the Protonated Molecule:

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₇H₁₄NO]⁺ | 128.1070 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to provide detailed structural information. The fragmentation of the protonated 1-Aminohept-6-yn-3-ol molecule would be expected to follow characteristic pathways for alcohols, amines, and alkynes. libretexts.orglibretexts.org

Common fragmentation pathways for amino alcohols include the cleavage of the C-C bond alpha to the nitrogen atom and the loss of water from the alcohol group. libretexts.org The presence of the terminal alkyne could also lead to specific fragmentation patterns.

Predicted Key Fragment Ions in the MS/MS Spectrum of [C₇H₁₄NO]⁺:

| m/z (Predicted) | Possible Fragment Structure/Loss |

| 111.0964 | [M+H - NH₃]⁺ (Loss of ammonia) |

| 110.0886 | [M+H - H₂O]⁺ (Loss of water) |

| 98.0808 | [M+H - CH₂NH₂]⁺ (Alpha-cleavage) |

| 70.0648 | [C₄H₅O]⁺ |

| 57.0699 | [C₄H₉]⁺ |

Note: These are predicted fragmentation pathways and the relative intensities of the fragment ions would depend on the collision energy used in the MS/MS experiment.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "vibrational fingerprint" of the molecule. For this compound, the key functional groups are the hydroxyl (-OH), the primary amine (-NH2, as an ammonium salt -NH3+), the carbon-carbon triple bond (C≡C), and the terminal alkyne (≡C-H).

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to these functional groups. The presence of the hydrochloride salt will influence the appearance of the amine and hydroxyl stretching vibrations.

Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3400-3200 (broad) | Stretching vibration of the hydroxyl group, often overlapping with N-H stretches. |

| N-H stretch | 3200-2800 (broad) | Stretching vibrations of the ammonium cation (-NH₃⁺). |

| ≡C-H stretch | ~3300 (sharp) | Stretching vibration of the terminal alkyne C-H bond. |

| C≡C stretch | 2150-2100 (weak to medium) | Stretching vibration of the internal carbon-carbon triple bond. |

| C-O stretch | 1260-1000 | Stretching vibration of the carbon-oxygen single bond. |

| N-H bend | 1600-1500 | Bending vibration of the ammonium cation. |

This is an interactive data table. You can sort and filter the data.

It is important to note that the broadness of the O-H and N-H stretching bands is due to hydrogen bonding, a prominent intermolecular force in this molecule, especially in the solid state. The spectrum of a related compound, 1-heptyn-3-ol, shows a strong, broad O-H stretch centered around 3350 cm⁻¹ and a sharp ≡C-H stretch at approximately 3300 cm⁻¹. nist.gov The C≡C stretch is typically weak and may be difficult to observe. The presence of the ammonium salt in this compound would introduce the characteristic broad -NH₃⁺ stretching and bending absorptions.

Chiroptical Spectroscopy for Enantiomeric Purity Determination

1-Aminohept-6-yn-3-ol possesses a chiral center at the carbon atom bearing the hydroxyl group (C3). Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration of such chiral molecules.

Optical Rotation Measurement

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. masterorganicchemistry.comlibretexts.org Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org A polarimeter is used to measure the observed rotation (α). The specific rotation [α] is a standardized value calculated from the observed rotation, concentration, and path length, and is a characteristic physical property of a chiral compound. masterorganicchemistry.com

The specific rotation of a sample of this compound can be used to determine its enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other in a mixture. libretexts.orglibretexts.org A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero. libretexts.org

Hypothetical Optical Rotation Data for Enantiomers of 1-Aminohept-6-yn-3-ol:

| Enantiomer | Specific Rotation [α] (degrees) | Direction of Rotation |

| (R)-1-Aminohept-6-yn-3-ol | > 0 | Dextrorotatory (+) |

| (S)-1-Aminohept-6-yn-3-ol | < 0 | Levorotatory (-) |

| Racemic Mixture | 0 | Optically Inactive |

This is an interactive data table. You can sort and filter the data. The signs are hypothetical and would need to be determined experimentally.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. libretexts.org It measures the differential absorption of left and right circularly polarized light. libretexts.org A CD spectrum provides information about the secondary structure of proteins and the absolute configuration of small chiral molecules. libretexts.orgnih.gov

For 1-Aminohept-6-yn-3-ol, the CD spectrum would show characteristic bands (Cotton effects) in the regions where its chromophores (the alkyne and any derivatives) absorb light. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. By comparing the experimental CD spectrum with that predicted by quantum-chemical calculations, the absolute configuration (R or S) of the predominant enantiomer can be determined.

The determination of enantiomeric excess of chiral amines can also be achieved using CD spectroscopy, often by forming a diastereomeric complex with a chiral auxiliary that has a strong CD signal. rsc.orgnih.gov This method can be highly sensitive and rapid. rsc.org

X-ray Crystallography for Solid-State Structural Elucidation and Absolute Configuration Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecule can be constructed, providing information on bond lengths, bond angles, and torsional angles.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure: Verifying the connectivity of the atoms.

Detailed conformational information: Revealing the preferred arrangement of the atoms in the solid state.

Intermolecular interactions: Showing how the molecules pack in the crystal lattice, including hydrogen bonding networks involving the hydroxyl, ammonium, and chloride ions.

Absolute configuration: For a chiral crystal, anomalous dispersion effects can be used to determine the absolute stereochemistry (R or S) of the chiral center without the need for a reference standard.

While a crystal structure for this compound is not publicly available, the crystal structure of a related compound, 4-aminobenzyl alcohol, reveals a "herringbone" structure with stacks of hydrogen-bonded molecules. researchgate.net Similar packing motifs and hydrogen bonding patterns would be expected in the crystal structure of this compound.

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its application to the analysis of this compound and its derivatives requires careful consideration of the compound's chemical properties, particularly its polarity and volatility.

Challenges and Derivatization

Direct GC-MS analysis of this compound is challenging. The presence of polar functional groups, specifically the primary amine (-NH₂) and the secondary alcohol (-OH), along with its salt form, renders the molecule non-volatile and prone to strong interactions with the stationary phase of the GC column. This typically results in poor chromatographic peak shape, or the compound may not elute at all.

To overcome these limitations, derivatization is an essential prerequisite for successful GC-MS analysis. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com The active hydrogens on the amine and hydroxyl groups are replaced with nonpolar moieties. sigmaaldrich.com Common derivatization techniques applicable to amino-alcohols include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active protons on the -OH and -NH₂ groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com TBDMS derivatives are often preferred due to their increased stability and reduced moisture sensitivity. sigmaaldrich.com

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to form stable trifluoroacetyl derivatives.

Chloroformate Derivatization: Alkyl chloroformates, such as ethyl chloroformate or isobutyl chloroformate, react with both amine and hydroxyl groups in an aqueous medium to form corresponding carbamates and carbonate esters, which are amenable to GC analysis. nih.gov

Chromatographic Separation and Mass Spectrometric Detection

Once derivatized, the resulting less polar and more volatile compound can be effectively separated on a gas chromatograph. A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (SLB-5ms or equivalent), is typically employed. sigmaaldrich.com A programmed temperature gradient is necessary to ensure the efficient elution of the derivatives and to clean the column for subsequent analyses. sigmaaldrich.com

Following separation by the gas chromatograph, the eluting molecules enter the mass spectrometer's ion source, where they are typically ionized by Electron Ionization (EI). The energetically unstable molecular ions then undergo fragmentation, breaking apart in predictable ways based on their structure. chemguide.co.uk The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint. chemguide.co.uk

Fragmentation Patterns

The fragmentation pattern is key to identifying the original structure. While the intact molecular ion of the underivatized 1-Aminohept-6-yn-3-ol (C₇H₁₃NO, molecular weight 127.19 g/mol ) may be weak or absent in an EI spectrum, its fragments provide significant structural information. libretexts.org

Table 1: Predicted Key GC-MS Fragments for Underivatized 1-Aminohept-6-yn-3-ol

| m/z Value | Proposed Fragment Ion | Neutral Loss | Interpretation |

| 110 | [M-NH₃]⁺ | NH₃ (17) | Loss of ammonia (B1221849) from the parent molecule. |

| 109 | [M-H₂O]⁺ | H₂O (18) | Dehydration, a common fragmentation for alcohols. |

| 97 | [M-CH₂NH₂]⁺ | •CH₂NH₂ (30) | Alpha-cleavage adjacent to the nitrogen atom. |

| 82 | [C₆H₁₀]⁺ | C₄H₉NO (87) | Cleavage at the C3-C4 bond with loss of the amino alcohol portion. |

| 57 | [C₄H₉]⁺ | C₃H₄NO (70) | Cleavage at the C3-C4 bond (butyl fragment). |

| 44 | [CH₂=NHCH₃]⁺ | C₅H₉O (83) | Cleavage at the C2-C3 bond. |

The analysis of a derivatized sample yields a different fragmentation pattern, characteristic of both the parent molecule and the derivatizing groups. For instance, a di-TBDMS derivative of 1-Aminohept-6-yn-3-ol would have a significantly higher molecular weight. Its mass spectrum would likely be dominated by fragments resulting from the loss of a tert-butyl group ([M-57]⁺), which is a very stable fragment and often forms the base peak. libretexts.org

Table 2: Predicted Key GC-MS Fragments for di-TBDMS Derivative of 1-Aminohept-6-yn-3-ol

| m/z Value | Proposed Fragment Ion | Neutral Loss | Interpretation |

| 298 | [M-C₄H₉]⁺ | C₄H₉ (57) | Loss of a tert-butyl group from one of the TBDMS moieties. |

| 228 | [M-OTBDMS]⁺ | OTBDMS (131) | Cleavage of the silyl (B83357) ether bond. |

| 144 | [CH₂(NH-TBDMS)]⁺ | C₅H₉(O-TBDMS) (211) | Alpha-cleavage adjacent to the derivatized nitrogen. |

| 132 | [Si(CH₃)₂(C₄H₉)]⁺ | - | Fragment characteristic of the TBDMS group itself. |

These detailed fragmentation patterns, when analyzed, allow for the unambiguous confirmation of the structure of 1-Aminohept-6-yn-3-ol and can be used to identify and characterize its various derivatives in complex mixtures.

Synthetic Applications and Catalytic Utility of 1 Aminohept 6 Yn 3 Ol Hydrochloride

1-Aminohept-6-yn-3-ol (B15268993) Hydrochloride as a Chiral Building Block

The presence of a stereocenter at the C-3 position, combined with the synthetically flexible amino and alkyne functionalities, makes 1-aminohept-6-yn-3-ol hydrochloride an attractive starting material for the synthesis of a diverse range of chiral molecules. Its utility as a chiral building block is rooted in its ability to introduce stereochemical complexity and multiple functional group handles for further molecular elaboration.

Construction of Complex Polyfunctional Molecules

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. The amino alcohol functionality is a key feature in many pharmaceuticals, and the terminal alkyne provides a versatile handle for a variety of coupling reactions, including the Nobel Prize-winning "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and Glaser coupling. These reactions allow for the facile introduction of aryl, heteroaryl, and other organic fragments, enabling the rapid assembly of complex polyfunctional molecules. The inherent chirality of this compound ensures that these complex molecules are generated in an enantiomerically enriched or pure form, which is crucial for their biological activity.

The general synthetic utility of related chiral amino alcohols is well-established in the synthesis of bioactive compounds. For instance, chiral amino alcohols are key components of various enzyme inhibitors and receptor agonists/antagonists. The alkyne group in this compound offers a distinct advantage for post-synthetic modification, allowing for the late-stage introduction of diverse substituents to build structure-activity relationships (SAR) in drug discovery programs.

Design and Synthesis of Molecular Scaffolds for Chemical Biology Research

Molecular scaffolds serve as the core structures of compound libraries used in chemical biology to probe biological systems and identify new drug leads. The trifunctional nature of this compound makes it an ideal starting point for the creation of diverse and three-dimensional molecular scaffolds. The amino group can be acylated, alkylated, or used in reductive aminations, while the hydroxyl group can be etherified, esterified, or used as a nucleophile in ring-opening reactions. The terminal alkyne, as mentioned, is a gateway to a vast array of chemical transformations.

By systematically combining these reactions, a multitude of unique molecular scaffolds can be generated from this single chiral precursor. For example, intramolecular reactions between derivatives of the amino and alkyne groups could lead to the formation of chiral nitrogen-containing heterocycles, a common motif in many pharmaceuticals. These scaffolds can be designed to present different functional groups in specific spatial orientations, which is critical for their interaction with biological targets like proteins and enzymes. While direct examples for this specific compound are sparse, the principle of using such versatile building blocks is a cornerstone of modern medicinal chemistry and chemical biology.

Applications in Peptidomimetic and Oligosaccharide Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. Unnatural amino acids are key building blocks in the design of peptidomimetics. nih.govsigmaaldrich.com this compound can be envisioned as a precursor to novel unnatural amino acids. nih.gov For instance, oxidation of the primary alcohol to a carboxylic acid would yield a γ-amino acid with a terminal alkyne side chain. This alkyne-containing amino acid could then be incorporated into peptide sequences. peptide.com The alkyne functionality can be used to introduce conformational constraints by forming cyclic peptides through intramolecular cyclization or to attach labels and other molecular probes. peptide.com

In the realm of oligosaccharide synthesis, the development of sugar mimetics is an active area of research to overcome the challenges associated with the synthesis and stability of natural carbohydrates. nih.gov While direct application of this compound in this area is not reported, its structure bears resemblance to certain aminosugars. The hydroxyl and amino groups can be manipulated to mimic the functionalities of a sugar ring, and the alkyne can be used as a linker to connect to other units, potentially leading to novel carbohydrate mimetics with tailored properties for studying carbohydrate-protein interactions.

This compound in Ligand Design for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds using small amounts of a chiral catalyst. The amino alcohol moiety of this compound is a classic structural motif for the design of chiral ligands for a variety of metal-catalyzed reactions.

Development of Chiral Ligands from this compound Scaffolds

The amino and hydroxyl groups of this compound can coordinate to a metal center, forming a stable five-membered chelate ring. This chelation, combined with the chirality at the C-3 position, can create a well-defined chiral environment around the metal, which is essential for inducing enantioselectivity in a catalytic reaction.

Furthermore, the amino group can be readily converted into other coordinating groups, such as phosphines, which are highly effective in many catalytic systems. For example, reaction of the amino group with phosphine (B1218219) oxides or chlorophosphines can lead to the formation of chiral aminophosphine (B1255530) ligands. The terminal alkyne also offers a unique opportunity for ligand design. It can be involved in the coordination to the metal center or be used as a reactive handle to attach the ligand to a solid support for catalyst recycling or to another ligand scaffold to create bidentate or polydentate ligands with novel properties. While the literature on ligands specifically derived from this compound is limited, the general principles of using chiral amino alcohols for ligand synthesis are well-established.

Regioselective and Stereoselective Transformations using this compound-Derived Catalysts

A comprehensive search of scholarly articles and patent literature did not yield any specific examples of catalysts derived from this compound being employed in regioselective or stereoselective transformations. The development of catalysts that can control the region and three-dimensional orientation of a chemical reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules. Typically, this is achieved through the use of chiral ligands that coordinate to a metal center, creating a chiral environment that influences the outcome of the reaction.

While the structural motifs within this compound are promising for such applications, there are currently no publicly available studies that demonstrate their practical use in this context. Therefore, no data on reaction conditions, substrate scope, yields, or levels of regioselectivity and stereoselectivity (e.g., enantiomeric excess) can be provided at this time.

Applications in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Similarly, the application of catalysts derived from this compound in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is not documented in the current body of scientific literature. C-C and C-X bond-forming reactions are fundamental transformations in organic synthesis, essential for the creation of the carbon skeletons and functional group arrays found in pharmaceuticals, agrochemicals, and materials.

The terminal alkyne and amino groups of this compound could theoretically be involved in a variety of catalytic cycles, either as part of a ligand scaffold or as a substrate in the development of new methodologies. However, no research has been published to date that details the use of this compound or its derivatives to catalyze such reactions. Consequently, there are no research findings, including reaction schemes, catalyst systems, or performance data, to report for this section.

Computational and Theoretical Investigations on 1 Aminohept 6 Yn 3 Ol Hydrochloride

Molecular Modeling and Conformational Analysis of 1-Aminohept-6-yn-3-ol (B15268993) Hydrochloride

No dedicated studies on the molecular modeling and comprehensive conformational analysis of 1-Aminohept-6-yn-3-ol hydrochloride were found in the reviewed scientific literature. Such studies would typically involve using computational methods to determine the most stable three-dimensional shapes (conformers) of the molecule. This analysis would consider the rotation around its single bonds and the interactions between its functional groups—the amino, hydroxyl, and terminal alkyne groups—to predict its preferred spatial arrangements and the associated energy landscapes.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

There is no available research applying Density Functional Theory (DFT) to analyze the reactivity and selectivity of this compound. DFT studies for this molecule would theoretically calculate electronic properties such as HOMO-LUMO energy gaps, electrostatic potential maps, and atomic charges. This information would be invaluable for predicting the molecule's reactivity, identifying sites susceptible to nucleophilic or electrophilic attack, and understanding the selectivity of its potential reactions.

Elucidation of Reaction Mechanisms Involving this compound

No computational studies focused on elucidating the mechanisms of reactions involving this compound have been published. Mechanistic studies would use computational chemistry to map the energy profiles of potential reaction pathways, identify transition states and intermediates, and provide a molecule-level understanding of how this compound transforms during chemical reactions.

Computational Design and Prediction of Novel Derivatives and Their Properties

A search of academic and research databases yielded no results for the computational design or prediction of novel derivatives based on the this compound scaffold. This type of research would involve modifying the parent structure in silico and using computational models to predict the physicochemical, pharmacological, or material properties of the resulting new molecules, thereby guiding synthetic chemistry efforts toward compounds with desired characteristics.

Theoretical Studies on Ligand-Metal Interactions in Catalytic Systems involving this compound Derivatives

There is no evidence in the scientific literature of theoretical studies investigating the interactions between derivatives of this compound and metal centers in catalytic systems. Such research would be critical for understanding how this compound or its derivatives might function as ligands. It would typically involve quantum mechanical calculations to analyze the nature of the coordination bond, the stability of the resulting metal complexes, and their potential catalytic activity.

Conclusion and Future Research Directions

Summary of Academic Contributions and Insights on 1-Aminohept-6-yn-3-ol (B15268993) Hydrochloride

1-Aminohept-6-yn-3-ol hydrochloride is an organic compound characterized by a seven-carbon chain containing a terminal alkyne, a hydroxyl group at the 3-position, and an amino group at the 1-position. The hydrochloride salt form enhances its solubility in aqueous solutions, a favorable property for its application in biochemical and pharmaceutical contexts. While specific, in-depth academic studies focusing exclusively on this compound are not extensively documented in publicly available research, its structural features as a propargylamine (B41283) and an amino alcohol place it within a class of compounds of significant interest in medicinal chemistry and organic synthesis.

The primary academic contribution of compounds like this compound lies in their utility as versatile building blocks. The propargylamine motif is a key pharmacophore found in various biologically active molecules. Propargylamines are recognized as important precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds such as pyrroles, pyridines, and oxazoles. smolecule.com They are particularly noted for their role in the development of drugs targeting neurological disorders, including Parkinson's and Alzheimer's disease. smolecule.com

The presence of both a nucleophilic amino group and a reactive terminal alkyne group allows for a variety of chemical transformations. The amino group can undergo reactions like acylation and alkylation, while the alkyne can participate in reactions such as click chemistry, coupling reactions, and cyclizations. The hydroxyl group adds another point of potential modification. This trifunctional nature makes it a valuable intermediate for creating more complex molecular architectures.

While direct biological activity studies on this compound are limited, related amino alcohols and propargylamines have been investigated for a range of biological effects, including antimicrobial, antiviral, and neuroprotective properties. smolecule.com The potential for this specific compound to exhibit similar activities remains an area for future exploration.

Identification of Emerging Research Trends and Challenges

The research landscape for functionalized alkynes and amines, such as this compound, is dynamic and driven by the demand for novel therapeutic agents and advanced materials.

Emerging Research Trends:

Catalytic Asymmetric Synthesis: A major trend is the development of efficient and highly selective catalytic methods for the synthesis of chiral aminoalkynes. The stereochemistry of the amino and hydroxyl groups in molecules like 1-Aminohept-6-yn-3-ol can be crucial for their biological activity. Research is focused on asymmetric catalysis, including the use of chiral organocatalysts and transition-metal complexes, to control the stereochemical outcome of the synthesis. nih.govnih.gov This allows for the production of specific enantiomers, which is critical in drug development as different enantiomers can have vastly different pharmacological effects. youtube.com

Multi-component Reactions: One-pot, multi-component reactions, such as the A³ coupling (aldehyde-alkyne-amine), are gaining prominence for the synthesis of propargylamines. nih.gov These methods are atom-economical and reduce the number of synthetic steps, leading to more efficient and environmentally friendly processes.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) for the synthesis of chiral amines and amino alcohols is an emerging area. youtube.com Biocatalysis offers high selectivity under mild reaction conditions and is a sustainable alternative to traditional chemical synthesis.

Drug Discovery and Development: The propargylamine moiety continues to be a focus in medicinal chemistry for the design of enzyme inhibitors, particularly for monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases. bldpharm.combiosynth.com Research is also expanding to explore their potential as anticancer agents and in other therapeutic areas. biosynth.com

Challenges:

Selective Functionalization: A key challenge lies in the selective functionalization of the different reactive groups (amino, hydroxyl, and alkyne) within the molecule. Developing synthetic strategies that can target one functional group while leaving the others intact is crucial for its use as a versatile building block.

Scalability of Asymmetric Synthesis: While many asymmetric catalytic methods show promise at the laboratory scale, their scalability for industrial production can be a significant hurdle. The cost and stability of catalysts, as well as the need for stringent reaction conditions, can pose challenges.

Limited Understanding of Structure-Activity Relationships: For this compound specifically, the lack of dedicated biological studies means that its structure-activity relationship (SAR) is not understood. Extensive screening and biological evaluation are needed to identify its potential therapeutic applications.

Prospective Avenues for Innovations in Synthesis and Applications of this compound

The unique structural features of this compound open up several promising avenues for future innovation in both its synthesis and applications.

Innovations in Synthesis:

Flow Chemistry: The application of continuous flow chemistry for the synthesis of this compound and its derivatives could offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving reactive intermediates.

Novel Catalytic Systems: The development of more robust and recyclable catalysts, including heterogeneous catalysts and nanocatalysts, could make the synthesis more cost-effective and sustainable. nih.gov For instance, magnetically recoverable catalysts could simplify product purification. smolecule.com

Chemo- and Regioselective Transformations: Future synthetic innovations will likely focus on developing highly chemo- and regioselective methods to modify the molecule. This could involve the use of protecting group strategies or the development of catalysts that can differentiate between the various reactive sites.

Innovations in Applications:

Fragment-Based Drug Discovery: As a small, functionalized molecule, this compound is an ideal candidate for fragment-based drug discovery (FBDD). In FBDD, small molecular fragments are screened for binding to a biological target, and promising fragments are then grown or combined to create more potent lead compounds.

Click Chemistry and Bioconjugation: The terminal alkyne group makes this compound suitable for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry). This provides a powerful tool for its conjugation to other molecules, such as proteins, polymers, or fluorescent dyes, for applications in chemical biology and materials science.

Development of Novel Heterocyclic Scaffolds: The compound can serve as a starting material for the synthesis of novel and diverse heterocyclic scaffolds. By exploiting the reactivity of its functional groups, new classes of compounds with potential biological activity can be accessed.

Broader Implications for Organic Synthesis and Chemical Sciences

The study and utilization of compounds like this compound have broader implications for the fields of organic synthesis and chemical sciences.

Advancement of Synthetic Methodologies: The pursuit of efficient and selective syntheses for such multi-functionalized molecules drives the development of new synthetic methods and catalytic systems. These advancements enrich the toolbox of synthetic chemists and find applications in the synthesis of a wide range of other complex molecules.

Contribution to Medicinal Chemistry: The propargylamine motif, as present in this compound, has proven to be of significant value in medicinal chemistry. nih.gov Continued exploration of this and related structures contributes to a deeper understanding of drug-receptor interactions and the design of more effective therapeutic agents.

Interdisciplinary Research: The journey from the synthesis of a small molecule like this compound to its potential application in medicine or materials science necessitates a highly interdisciplinary approach, fostering collaborations between synthetic chemists, biochemists, pharmacologists, and material scientists.

常见问题

Q. Optimization Strategies :

- Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a 3² factorial design can optimize yield and purity .

- Monitor reaction progress via TLC or inline FTIR to identify intermediates and adjust conditions in real-time.

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing C3-OH and C6-alkyne environments). Use DMSO-d₆ as a solvent to observe exchangeable protons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) and detects trace impurities .

- HPLC-PDA : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile quantify purity (>98%) and resolve polar byproducts .

Advanced: How can researchers isolate and structurally characterize process-related impurities?

Answer:

Impurity Enrichment : Spike synthesis batches with stress conditions (e.g., 40°C/75% RH for 14 days) to accelerate degradation.

Isolation : Use preparative HPLC with a mobile phase of ammonium acetate (10 mM, pH 5.0) and methanol. Collect fractions at retention times diverging from the main peak .

Characterization :

- LC-MS/MS : Compare fragmentation patterns against databases (e.g., m/z 156.08 for a dehydrohalogenation byproduct).

- 2D NMR : Assign NOESY correlations to confirm spatial proximity of impurities (e.g., epimerization at C3) .

Reference Standards : Cross-validate impurities against pharmacopeial guidelines (e.g., USP Chapter <1086>) using certified reference materials .

Advanced: How should stability studies be designed to evaluate the compound under various storage and formulation conditions?

Answer:

Adopt ICH Q1A(R2) guidelines with the following modifications:

- Forced Degradation : Expose the compound to 1 N HCl (hydrolysis), 3% H₂O₂ (oxidation), and UV light (254 nm, photolysis) for 24 hours. Monitor degradation via HPLC area-% analysis .

- Long-Term Stability : Store samples at -20°C, 4°C, and 25°C/60% RH. Assess every 3 months for 24 months. Use ANOVA to compare degradation rates across conditions .

- Excipient Compatibility : Blend with common excipients (e.g., microcrystalline cellulose) and analyze for interactions via DSC and FTIR .

Advanced: What computational strategies can predict the compound’s reactivity and interactions in biological systems?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., alkyne reactivity) and pKa (C3-OH ≈ 9.2) .

- Molecular Docking : Simulate binding to target enzymes (e.g., aminotransferases) using AutoDock Vina. Prioritize poses with ΔG < -7 kcal/mol .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess membrane permeability (logP ≈ 1.8) and hydration free energy .

Advanced: How can researchers resolve contradictions in spectral data during structure validation?

Answer:

-

Case Example : Discrepancies in ¹³C NMR chemical shifts (e.g., observed δ 72.5 vs. predicted δ 70.1 for C3-OH):

-

Statistical Validation : Use Cheminformatics tools (e.g., ACD/Labs) to compare experimental vs. predicted spectra and flag outliers (>2σ deviation) .

Advanced: What strategies mitigate challenges in scaling up the synthesis from lab to pilot scale?

Answer:

- Process Analytical Technology (PAT) : Implement inline NIR probes to monitor amination efficiency and adjust reagent stoichiometry dynamically .

- Solvent Selection : Replace acetonitrile with 2-MeTHF (lower toxicity, higher boiling point) to improve safety and distillation efficiency.

- Byproduct Management : Use continuous flow reactors to minimize thermal degradation and improve mixing during HCl salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。